molecular formula C16H24 B14000291 3-(1-Cyclohex-2-en-1-yl-2-methylcyclopropyl)cyclohexene CAS No. 69083-58-5

3-(1-Cyclohex-2-en-1-yl-2-methylcyclopropyl)cyclohexene

Cat. No.: B14000291
CAS No.: 69083-58-5
M. Wt: 216.36 g/mol
InChI Key: YLBKOQBFLVCUOF-UHFFFAOYSA-N
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Description

3-(1-Cyclohex-2-en-1-yl-2-methylcyclopropyl)cyclohexene is an organic compound with the molecular formula C16H24 It is a complex cyclic hydrocarbon featuring a cyclohexene ring fused with a cyclopropyl group and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Cyclohex-2-en-1-yl-2-methylcyclopropyl)cyclohexene typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(1-Cyclohex-2-en-1-yl-2-methylcyclopropyl)cyclohexene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexane derivatives.

Scientific Research Applications

3-(1-Cyclohex-2-en-1-yl-2-methylcyclopropyl)cyclohexene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving the interaction of cyclic hydrocarbons with biological systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(1-Cyclohex-2-en-1-yl-2-methylcyclopropyl)cyclohexene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Methylcyclohexene: A simpler cyclic hydrocarbon with a methyl group attached to the cyclohexene ring.

    Cyclohexenone: A ketone derivative of cyclohexene, used as an intermediate in organic synthesis.

Uniqueness

3-(1-Cyclohex-2-en-1-yl-2-methylcyclopropyl)cyclohexene stands out due to its complex structure, which combines multiple cyclic systems. This structural complexity provides unique chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

69083-58-5

Molecular Formula

C16H24

Molecular Weight

216.36 g/mol

IUPAC Name

3-(1-cyclohex-2-en-1-yl-2-methylcyclopropyl)cyclohexene

InChI

InChI=1S/C16H24/c1-13-12-16(13,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h4,6,8,10,13-15H,2-3,5,7,9,11-12H2,1H3

InChI Key

YLBKOQBFLVCUOF-UHFFFAOYSA-N

Canonical SMILES

CC1CC1(C2CCCC=C2)C3CCCC=C3

Origin of Product

United States

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